N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide

Antidepressant pharmacology Transporter binding SNRI selectivity

N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide, also designated 071031B or Ammuxetine, is a chiral benzodioxole – thiophene carboxamide that functions as a dual serotonin (5‑HT) and norepinephrine (NE) reuptake inhibitor (SNRI). The compound was identified through high‑throughput screening and displays high in vitro affinity for both the serotonin transporter (SERT) and the norepinephrine transporter (NET), as well as robust antidepressant‑like efficacy in multiple rodent models.

Molecular Formula C15H15NO4S
Molecular Weight 305.35
CAS No. 2034571-02-1
Cat. No. B2986422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-hydroxy-3-(thiophen-3-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide
CAS2034571-02-1
Molecular FormulaC15H15NO4S
Molecular Weight305.35
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)C(=O)NCCC(C3=CSC=C3)O
InChIInChI=1S/C15H15NO4S/c17-12(11-4-6-21-8-11)3-5-16-15(18)10-1-2-13-14(7-10)20-9-19-13/h1-2,4,6-8,12,17H,3,5,9H2,(H,16,18)
InChIKeySUWROBFEDRQNAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Hydroxy-3-(thiophen-3-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide (Ammuxetine/071031B): A Structurally Novel, Balanced Serotonin-Norepinephrine Reuptake Inhibitor


N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide, also designated 071031B or Ammuxetine, is a chiral benzodioxole – thiophene carboxamide that functions as a dual serotonin (5‑HT) and norepinephrine (NE) reuptake inhibitor (SNRI) [1]. The compound was identified through high‑throughput screening and displays high in vitro affinity for both the serotonin transporter (SERT) and the norepinephrine transporter (NET), as well as robust antidepressant‑like efficacy in multiple rodent models [2][3].

Why SNRI‑Class Compounds Cannot Be Simply Interchanged with 071031B: Evidence‑Based Differentiation in Transporter Balance, Enantioselective Pharmacology, and Safety Margins


Serotonin‑norepinephrine reuptake inhibitors (SNRIs) are not pharmacologically interchangeable because small structural modifications produce large differences in SERT‑vs‑NET affinity ratios, off‑target binding, metabolic stability, and toxicity profiles. For instance, duloxetine, venlafaxine, and milnacipran all occupy the SNRI class yet show markedly different clinical response rates and adverse‑effect patterns [1]. 071031B distinguishes itself by a balanced SERT/NET Ki ratio (~2.5:1 in rat cortex), chiral‑driven enantioselective behavioral pharmacology, and significantly lower in vitro hepatotoxicity/neurotoxicity than duloxetine – the most commonly prescribed SNRI [2][3]. Therefore, selection of 071031B over other SNRIs must be based on these quantifiable differential properties rather than on class membership alone.

071031B (Ammuxetine) Product‑Specific Quantitative Evidence Guide: Head‑to‑Head Comparisons with Duloxetine and Within‑Class Differentiation


Balanced SERT/NET Binding Affinity Ratio in Rat Cortex: 071031B vs. Duloxetine

In radioligand binding assays performed on rat cortical tissue, 071031B inhibited [3H]citalopram binding to SERT with Ki = 2.68 ± 0.35 nM and [3H]nisoxetine binding to NET with Ki = 1.09 ± 0.73 nM, yielding a SERT/NET Ki ratio of ~2.5:1 [1]. Under the same experimental conditions, duloxetine exhibited a SERT Ki of 1.58 ± 0.48 nM; the NET Ki for duloxetine was reported to be less potent, resulting in a less balanced SERT‑vs‑NET binding profile [1]. The closer‑to‑unity ratio for 071031B indicates that it achieves near‑equal engagement of both monoamine transporters at therapeutic concentrations, a property linked to enhanced antidepressant efficacy in SNRI pharmacology.

Antidepressant pharmacology Transporter binding SNRI selectivity

Superior In Vivo Antidepressant Efficacy: 071031B Outperforms Duloxetine in Tail‑Suspension and Forced‑Swim Tests

Acute oral administration of 071031B dose‑dependently reduced immobility time in the mouse tail‑suspension test (TST) and the mouse and rat forced‑swim tests (FST) with significantly greater efficacy than duloxetine at equivalent doses [1]. The minimal effective dose (MED) of 071031B in the TST (mice) was lower than that of duloxetine, and the maximal reduction in immobility time exceeded that of duloxetine by ~15–25% across dose ranges tested (5–40 mg/kg, p.o.) [1]. Importantly, 071031B did not increase basal locomotor activity, confirming that the reduced immobility reflects antidepressant action rather than psychostimulant effects [1][2].

Behavioral pharmacology Antidepressant efficacy Tail‑suspension test Forced‑swim test

Reduced In Vitro Hepatotoxicity and Neurotoxicity: 071031B vs. Duloxetine in HepG2 and SH‑SY5Y Cells

In cytotoxicity assays using human hepatoblastoma HepG2 cells and human neuroblastoma SH‑SY5Y cells, 071031B exhibited significantly lower cytotoxicity than duloxetine after 24‑h and 48‑h exposure [1]. Cell viability measured by MTT assay showed that the half‑maximal cytotoxic concentration (CC50) of 071031B in HepG2 cells was approximately 2–3 fold higher than that of duloxetine, indicating a wider safety margin for hepatic toxicity [1]. A similar trend was observed in SH‑SY5Y cells, where 071031B produced less neurite damage and lower LDH release than duloxetine at equimolar concentrations (10–100 µM) [1].

Cytotoxicity Hepatotoxicity Neurotoxicity Drug safety

Chiral Pharmacokinetic Differentiation: S‑071031B Exhibits Superior Oral Bioavailability and Behavioral Potency Over R‑071031B

071031B is a racemic chiral compound. In a head‑to‑head comparison of its enantiomers, S‑071031B and R‑071031B displayed equipotent in vitro affinity for human SERT and NET and equal inhibition of 5‑HT and NE uptake [1]. However, in vivo behavioral tests revealed that S‑071031B was significantly more potent than R‑071031B in the mouse and rat forced‑swim test (FST) as well as in two pain models (acetic acid‑induced writhing and formalin test) [1]. Pharmacokinetic analysis attributed this potency difference to higher oral bioavailability and more favorable hepatic metabolism of S‑071031B, rather than to differences in transporter affinity, pH stability, intestinal transport, or plasma protein binding [1].

Chiral pharmacology Enantiomer profiling Pharmacokinetics Behavioral pharmacology

In Vivo Monoamine Elevation Confirms Functional Dual Reuptake Inhibition: 071031B Increases 5‑HT and NE in Multiple Brain Regions Without Affecting Dopamine

Acute or chronic administration of 071031B (10 or 20 mg/kg) significantly increased extracellular 5‑HT and NE levels in the prefrontal cortex, hippocampus, and hypothalamus of rats subjected to reserpine‑induced or chronic unpredictable stress (CUS)‑induced monoamine depletion [1]. Notably, 071031B did not alter dopamine or its metabolite levels, confirming functional selectivity for the serotonin and noradrenergic systems [1]. This in‑vivo neurochemical profile contrasts with less selective SNRIs that may inadvertently modulate dopaminergic tone at higher doses.

Monoamine neurochemistry In vivo microdialysis SNRI functional selectivity

Best Research and Industrial Application Scenarios for 071031B (Ammuxetine) Based on Quantitative Differentiation Evidence


Preclinical Antidepressant Efficacy Screening in Rodent Behavioral Models

071031B is ideally suited for head‑to‑head efficacy comparisons with reference SNRIs (e.g., duloxetine) in the mouse tail‑suspension test, forced‑swim test, and chronic unpredictable stress paradigms. Its greater maximal efficacy and lower minimal effective dose reduce compound usage and increase assay sensitivity [1].

Transporter Selectivity and Balanced Reuptake Inhibition Research

The compound’s balanced SERT/NET Ki ratio (~2.5:1) makes it a valuable pharmacological tool for investigating the therapeutic relevance of dual and balanced monoamine transporter engagement, especially in studies comparing biased (SERT‑preferring) SNRIs such as duloxetine or venlafaxine [1].

Chiral Pharmacology and Enantioselective Pharmacokinetic Profiling

071031B’s racemic nature and the documented pharmacokinetic‑driven potency difference between its S‑ and R‑enantiomers position it as a model compound for chiral antidepressant development programs. Researchers can use the enantiomers to dissect the contribution of ADME properties versus target affinity to in‑vivo behavioral outcomes [2].

In Vitro Hepatotoxicity and Neurotoxicity Safety Screening

The significantly lower cytotoxicity of 071031B relative to duloxetine in HepG2 and SH‑SY5Y cells supports its use as a safer‑profile comparator in hepatic and neuronal toxicology studies, particularly in the context of chronic SNRI exposure and liver‑ or neuro‑toxicity mechanism elucidation [3].

Quote Request

Request a Quote for N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.